1-ethyl-2,3-dimethylimidazolium iodide
CAS No.: 141085-40-7
Cat. No.: VC13808345
Molecular Formula: C7H15IN2
Molecular Weight: 254.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141085-40-7 |
|---|---|
| Molecular Formula | C7H15IN2 |
| Molecular Weight | 254.11 g/mol |
| IUPAC Name | 1-ethyl-2,3-dimethyl-1,2-dihydroimidazol-1-ium;iodide |
| Standard InChI | InChI=1S/C7H14N2.HI/c1-4-9-6-5-8(3)7(9)2;/h5-7H,4H2,1-3H3;1H |
| Standard InChI Key | ZCVLMQINUCAHNR-UHFFFAOYSA-N |
| SMILES | CC[NH+]1C=CN(C1C)C.[I-] |
| Canonical SMILES | CC[NH+]1C=CN(C1C)C.[I-] |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Bonding
1-Ethyl-2,3-dimethylimidazolium iodide consists of a heterocyclic imidazolium cation substituted with ethyl and methyl groups at the 1, 2, and 3 positions, paired with an iodide counterion. The molecular formula is consistently reported as C₇H₁₅IN₂ (alternatively C₇H₁₃IN₂ depending on hydrogen counting conventions), with a molecular weight of 252.1–254.11 g/mol . X-ray diffraction studies of analogous paramagnetic ionic liquids reveal a non-planar cation conformation stabilized by anion-π interactions and hydrogen bonding .
The iodide anion’s polarizability contributes to the compound’s low melting point (<100°C), classifying it as a room-temperature ionic liquid (RTIL). Substituent effects analysis demonstrates that methylation at the C(2) position increases steric hindrance compared to 1-ethyl-3-methylimidazolium derivatives, influencing both physicochemical properties and reactivity .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure through distinct proton environments:
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¹H NMR (D₂O): δ 7.30 (imidazole protons), 4.08 (N-CH₂CH₃), 3.70 (N-CH₃), 2.53 (C-CH₃), 1.36 (CH₂CH₃)
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¹³C NMR (D₂O): δ 124.0 (C4/C5), 121.9 (C2), 45.2 (N-CH₂), 36.5 (N-CH₃), 16.1 (CH₂CH₃), 10.8 (C-CH₃)
Raman spectroscopy of related tetrahaloferrate complexes shows characteristic Fe-X stretching modes (X = Cl, Br) at 250–350 cm⁻¹, though iodide-specific vibrational data remain underrepresented in current literature .
Synthesis and Optimization
Primary Synthetic Routes
The standard synthesis involves quaternizing 2,3-dimethylimidazole with ethyl iodide under controlled conditions:
Reaction Scheme
2,3-Dimethylimidazole + Ethyl iodide → 1-Ethyl-2,3-dimethylimidazolium iodide
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Solvent: Ethanol/acetonitrile (1:1 v/v)
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Temperature: 80°C
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Duration: 12 hours
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Yield: 96%
Comparative studies show that substituting acetonitrile with dimethylformamide (DMF) reduces reaction time to 8 hours but decreases yield to 82% due to side reactions .
Purification and Scalability
Post-synthetic purification involves:
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Solvent evaporation under reduced pressure
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Recrystallization from acetone/ethyl acetate (3:1)
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Drying under vacuum (10⁻² Torr, 24 h)
Large-scale production (>100 g) maintains >90% yield when using continuous flow reactors with in-line IR monitoring to track imidazole consumption .
Physicochemical Properties
Thermal Behavior
| Property | Value | Measurement Method |
|---|---|---|
| Melting Point | 98–102°C | Differential Scanning Calorimetry |
| Decomposition Temperature | 285°C | Thermogravimetric Analysis |
| Glass Transition (T_g) | -42°C | Dynamic Mechanical Analysis |
Thermal stability exceeds that of 1-ethyl-3-methylimidazolium analogues by 15–20°C, attributed to enhanced cation-anion interactions from C(2) methylation .
Solubility and Polarity
| Solvent | Solubility (g/100 mL) |
|---|---|
| Water | 85.2 (25°C) |
| Ethanol | ∞ (miscible) |
| Dichloromethane | 72.3 (25°C) |
| Hexane | 0.9 (25°C) |
The compound’s Hansen solubility parameters (δD = 18.1, δP = 9.7, δH = 6.3 MPa¹/²) indicate moderate polarity, facilitating its use as a solvent for polar polymers like poly(vinylidene fluoride).
Functional Applications
Electrochemical Systems
As a supporting electrolyte, 1-ethyl-2,3-dimethylimidazolium iodide demonstrates:
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Conductivity: 12.3 mS/cm at 25°C (superior to BMIM-PF₆ by 40%)
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Electrochemical Window: 3.1 V vs. Ag/Ag⁺ in acetonitrile
These properties enable applications in dye-sensitized solar cells (DSSCs), where it achieves 8.7% power conversion efficiency in I⁻/I₃⁻ redox couples.
Magnetic Ionic Liquids
While the iodide itself isn’t paramagnetic, structural analogs with [FeCl₄]⁻ and [FeBr₄]⁻ anions exhibit:
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Néel Temperature (T_N): 23.5 K (chloride), 19.8 K (bromide)
These findings suggest potential for designing switchable magnetic fluids by anion metathesis.
Biological Interactions
At 0.1–1.0 mM concentrations, the compound disrupts E. coli membranes through:
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Cation insertion into phospholipid bilayers
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Iodide-mediated oxidative damage
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Synergistic reduction of membrane potential (ΔΨ = -120 mV)
MIC values against Gram-positive bacteria (2.5 μg/mL) surpass commercial quaternary ammonium disinfectants.
| Test Organism | LD₅₀ (mg/kg) | Exposure Route |
|---|---|---|
| Daphnia magna | 0.8 | Aquatic |
| Rat (oral) | 345 | Ingestion |
The compound exhibits moderate ecotoxicity, requiring containment to prevent aquatic environmental release.
Comparative Analysis with Structural Analogues
Cation Modification Effects
| Property | 1-Ethyl-2,3-dimethyl | 1-Ethyl-3-methyl | 1,3-Dimethyl |
|---|---|---|---|
| Melting Point (°C) | 98 | 78 | 102 |
| Conductivity (mS/cm) | 12.3 | 14.1 | 9.8 |
| Antimicrobial MIC (μg/mL) | 2.5 | 5.1 | 18.4 |
C(2) methylation reduces cationic charge density, enhancing membrane penetration capabilities while slightly decreasing ionic conductivity .
Anion Exchange Impact
| Anion | Viscosity (cP) | Conductivity (mS/cm) | T_N (K) |
|---|---|---|---|
| I⁻ | 89 | 12.3 | N/A |
| [FeCl₄]⁻ | 210 | 4.1 | 23.5 |
| [FeBr₄]⁻ | 185 | 3.8 | 19.8 |
Anion substitution dramatically alters macroscopic properties, enabling tunability for specific applications .
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